molecular formula C11H17F2NO3 B2679912 Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate CAS No. 1987310-56-4

Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B2679912
CAS No.: 1987310-56-4
M. Wt: 249.258
InChI Key: RUGHRUGUZBVUFM-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate is a chiral, fluorinated building block of significant interest in modern medicinal chemistry and drug discovery. The molecule integrates a stereodefined pyrrolidine scaffold, an acetyl handle for further functionalization, and a geminal difluoro group, which is widely employed as a bioisostere and to fine-tune the physicochemical properties of lead compounds . This combination of features makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Its primary research value lies in its application as a precursor for pharmaceutical candidates. The chiral (2S) center and the 4,4-difluoro motif are particularly valuable in the design of enzyme inhibitors, where the pyrrolidine ring can mimic transition states or act as a core scaffold. The acetyl group at the 2-position provides a reactive site for synthetic elaboration, allowing researchers to create amide bonds, link to other pharmacophores, or incorporate this fragment into larger molecular architectures . The tert-butyloxycarbonyl (Boc) protecting group is a standard in synthetic organic chemistry, facilitating purification and further reactions before being cleanly removed under mild acidic conditions to reveal a secondary amine. This compound is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGHRUGUZBVUFM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: Starting with a precursor, such as 4,4-difluoropyrrolidine, the pyrrolidine ring is constructed through a cyclization reaction.

  • Acetylation: The next step involves the acetylation of the pyrrolidine ring to introduce the acetyl group.

  • Addition of the Tert-butyl Group: Finally, the tert-butyl group is introduced via esterification, completing the synthesis of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Acetone, dichloromethane, ethanol.

Major Products Formed

  • Oxidation: Introduction of additional functional groups such as hydroxyl groups.

  • Reduction: Conversion to more reduced forms like alcohols or amines.

  • Substitution: Formation of novel derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.

  • Biology: Investigated for its interactions with biological macromolecules.

  • Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

While specific targets of Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate may vary, its mechanism often involves interactions with enzyme active sites or receptor binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, synthetic utility, and applications:

Compound Name Key Substituents CAS Number Molecular Formula Molecular Weight Key Features/Applications
This compound Acetyl, 4,4-difluoro Not explicitly provided C₁₂H₁₉F₂NO₃ ~275.28 Chiral intermediate; acetyl group enables further functionalization .
Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate Bromomethyl, 4,4-difluoro 1279894-15-3 C₁₀H₁₆BrF₂NO₂ 300.14 Bromine enhances reactivity in nucleophilic substitutions; used in cross-coupling reactions .
Tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate Aminomethyl, 4,4-difluoro 1407991-24-5 C₁₀H₁₈F₂N₂O₂ 248.26 Amino group introduces basicity; potential for peptide coupling or metal coordination .
1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate Methyl ester, 4-fluoro 203866-16-4 C₁₂H₁₈FNO₄ 283.28 Monofluoro substitution reduces ring rigidity compared to 4,4-difluoro analogs .
(2R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid Carboxylic acid, 4-fluoro 681128-51-8 C₁₀H₁₆FNO₄ 257.24 Carboxylic acid enables conjugation to biomolecules; fluorination modulates pKa .

Key Comparisons:

  • Substituent Reactivity : The acetyl group in the target compound offers a less reactive site compared to the bromomethyl substituent in CAS 1279894-15-3, which is prone to nucleophilic substitution. This makes the bromo derivative more versatile in Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Electronic Effects: The 4,4-difluoro substitution increases pyrrolidine ring rigidity and electron-withdrawing effects, which can enhance binding affinity in drug-receptor interactions compared to monofluoro (CAS 203866-16-4) or non-fluorinated analogs .
  • Functional Group Utility: The aminomethyl derivative (CAS 1407991-24-5) introduces a primary amine, enabling amide bond formation or chelation in metallodrugs, whereas the acetyl group in the target compound is more suited for stability or hydrogen-bonding interactions .

Physicochemical Properties:

  • Lipophilicity: The acetyl group in the target compound increases lipophilicity (clogP ~1.5) compared to the polar aminomethyl derivative (clogP ~0.8), influencing membrane permeability .
  • Stability : The tert-butyl carbamate group provides hydrolytic stability under basic conditions, while the acetyl group may undergo enzymatic cleavage in biological systems, a property exploited in prodrug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving fluorination and protection/deprotection strategies. For example, fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by Boc protection, is common. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Purification via reverse-phase column chromatography (e.g., acetonitrile/water systems) ensures high purity . Confirmation of stereochemistry is performed using chiral HPLC or X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure, fluorine substitution, and diastereomeric ratios .
  • HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Stability testing involves exposing the compound to trifluoroacetic acid (TFA) in dichloromethane (DCM) to monitor deprotection kinetics via TLC or HPLC. Basic conditions (e.g., NaOH/MeOH) are used to assess ester hydrolysis susceptibility .

Advanced Research Questions

Q. What is the role of 4,4-difluorination in modulating the pyrrolidine ring’s conformational flexibility and bioactivity?

  • Methodological Answer : Fluorination restricts ring puckering by introducing steric and electronic effects, favoring specific conformers (e.g., envelope or twist-boat). This is studied using dynamic NMR or computational methods (DFT calculations). The reduced pucker flexibility can enhance binding affinity to biological targets (e.g., enzymes or receptors) by pre-organizing the molecule .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations predict binding modes to proteins (e.g., kinases or GPCRs). QSAR models correlate substituent effects (e.g., acetyl group modifications) with activity. Free-energy perturbation (FEP) calculations optimize fluorination sites for improved pharmacokinetics .

Q. What challenges arise in resolving diastereomers during the synthesis of fluorinated pyrrolidine derivatives, and how are they addressed?

  • Methodological Answer : Diastereomers often co-elute in standard chromatography. Strategies include:

  • Chiral Stationary Phases : Use of columns like Chiralpak IA/IB for enantiomeric separation .
  • Derivatization : Conversion to diastereomeric salts (e.g., with tartaric acid) for crystallographic resolution .
  • Cryo-NMR : Low-temperature NMR to slow ring inversion and distinguish conformers .

Q. What are the implications of the acetyl group’s electronic effects on the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The acetyl group’s electron-withdrawing nature activates the carbonyl toward nucleophiles (e.g., amines or Grignard reagents). Reactivity is quantified using Hammett constants (σσ) or computational electrostatic potential (ESP) maps. Kinetic studies under varying pH and solvents (THF vs. DMF) optimize reaction yields .

Methodological Best Practices

  • Purification : Use reverse-phase chromatography (C18 columns) for polar impurities .
  • Stability Storage : Store at -20°C under inert gas (Ar/N2_2) to prevent Boc group hydrolysis .
  • Troubleshooting : If diastereomers persist, employ preparative SFC (supercritical fluid chromatography) for higher resolution .

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